molecular formula C14H18BrN3O2 B13578802 tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

Cat. No.: B13578802
M. Wt: 340.22 g/mol
InChI Key: SWXAZDNRJYCGAW-SECBINFHSA-N
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Description

tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a brominated imidazo[1,2-a]pyridine moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate typically involves multiple steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor. This step often requires the use of a strong base and a suitable solvent under reflux conditions.

  • Bromination: : The synthesized imidazo[1,2-a]pyridine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

  • Introduction of the tert-Butyl Group: : The brominated imidazo[1,2-a]pyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step introduces the tert-butyl group and forms the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine moiety is likely to engage in binding interactions with proteins or enzymes, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s biological activity by influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    tert-butylN-[(1R)-1-{8-chloroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: Similar structure but with a chlorine atom instead of bromine.

    tert-butylN-[(1R)-1-{8-fluoroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: Similar structure but with a fluorine atom instead of bromine.

    tert-butylN-[(1R)-1-{8-iodoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate lies in its bromine atom, which can participate in specific interactions and reactions that other halogenated analogs may not

Biological Activity

Tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is a synthetic compound notable for its unique structural characteristics, including a tert-butyl group and a brominated imidazo[1,2-a]pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle.

  • Molecular Formula : C14H18BrN3O2
  • Molecular Weight : 340.22 g/mol
  • CAS Number : 2742623-48-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling and regulation. The brominated imidazo[1,2-a]pyridine core enhances its binding affinity to CDKs, potentially leading to antitumor effects by inhibiting cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Studies have shown that this compound effectively inhibits various CDKs, which are essential for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescription
CDK InhibitionInhibits CDK activity, leading to potential antitumor effects
Binding AffinityEnhanced binding due to brominated structure
Antitumor PotentialInduces apoptosis in cancer cell lines

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Structural Activity Relationship (SAR) : A comparative study on similar compounds revealed that the presence of the bromine atom at the 8-position of the imidazo[1,2-a]pyridine ring is crucial for enhancing biological activity. Variants lacking this substitution exhibited markedly lower inhibitory effects on CDK activity.
  • Animal Models : Preliminary in vivo studies using xenograft models showed that treatment with this compound resulted in tumor growth inhibition compared to controls, suggesting its potential as a therapeutic agent in oncology.

Properties

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.22 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(8-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H18BrN3O2/c1-9(16-13(19)20-14(2,3)4)11-8-18-7-5-6-10(15)12(18)17-11/h5-9H,1-4H3,(H,16,19)/t9-/m1/s1

InChI Key

SWXAZDNRJYCGAW-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CN2C=CC=C(C2=N1)Br)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CN2C=CC=C(C2=N1)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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